9-Hydroxy-12-oxooctadeca-10,15-dienoic acid
Overview
Description
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is a compound with the molecular formula C18H30O4. It is a type of octadecadienoic acid, characterized by the presence of hydroxy and oxo functional groups at specific positions on its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid typically involves the oxidation of linoleic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxy and oxo groups at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. large-scale synthesis would likely follow similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group or remove double bonds.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acids and bases: For catalyzing substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9-Hydroxy-12-oxooctadeca-10,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in biological pathways and potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and inflammation . By binding to these receptors, the compound can modulate the expression of genes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy and oxo derivatives of octadecadienoic acid, such as:
- 9-Hydroxy-10-oxo-12,15-octadecadienoic acid
- 9-oxo-10(E),12(E)-Octadecadienoic acid .
Uniqueness
What sets 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid apart is its specific combination of functional groups and double bond positions, which confer unique chemical properties and biological activities.
Properties
IUPAC Name |
9-hydroxy-12-oxooctadeca-10,15-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h3-4,14-15,17,20H,2,5-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBIBPYWAVKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(=O)C=CC(CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60824042 | |
Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78335-22-5 | |
Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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